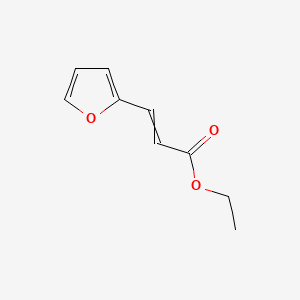

Ethyl 3-(furan-2-yl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

ethyl 3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |

InChI Key |

MWZBTMXISMOMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 3 Furan 2 Yl Acrylate

Classical Esterification and Condensation Approaches

Traditional methods for forming the carbon-carbon double bond in ethyl 3-(furan-2-yl)acrylate often rely on well-established condensation and olefination reactions. These methods are valued for their reliability and the wealth of available procedural knowledge.

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. sciensage.info It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. For the synthesis of this compound, this typically involves the reaction of furan-2-carbaldehyde with an active methylene compound like ethyl cyanoacetate (B8463686). researchgate.netorganic-chemistry.org

One notable advancement in this area is the use of biogenic carbonates as heterogeneous basic catalysts. In a solvent-free Knoevenagel reaction, 5-(hydroxymethyl)furfural derivatives have been reacted with active methylene compounds at 100°C for one hour, yielding 3-(furan-2-yl)acrylonitrile derivatives in high yields (71–87%). mdpi.com This method is lauded for its operational simplicity, reduced reaction times, and good yields. mdpi.com

A study detailed the synthesis of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate where a solution of furan-2-aldehyde, ethyl cyanoacetate, and piperidine (B6355638) in ethanol (B145695) was stirred at room temperature for 8 hours, resulting in a quantitative yield of the product. researchgate.net The reaction's efficiency can be influenced by the choice of catalyst and reaction conditions. For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for mild, solvent-free Knoevenagel condensations, often with high stereoselectivity for the (E)-isomer. organic-chemistry.org

Table 1: Knoevenagel Condensation for this compound Synthesis

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-aldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | Room Temperature, 8h | Quantitative | researchgate.net |

| 5-(hydroxymethyl)furfural derivatives, Active methylene compounds | Biogenic carbonates | Solvent-free | 100°C, 1h | 71-87% | mdpi.com |

| Aldehydes, Ethyl cyanoacetate | Triphenylphosphine | Solvent-free | Mild conditions | Excellent | organic-chemistry.org |

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.orgsynarchive.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, often leading to cleaner reactions and easier purification as the dialkylphosphate byproduct is water-soluble. wikipedia.org The HWE reaction is particularly noted for producing (E)-alkenes with high stereoselectivity. wikipedia.orgsynarchive.com

A highly stereoselective synthesis of α,β-unsaturated esters, including ethyl (E)-3-(furan-2-yl)acrylate, has been achieved using the HWE reaction in deep eutectic solvents. rsc.org In this method, the reaction of aldehydes with a phosphonate and DBU in a choline (B1196258) chloride/urea deep eutectic solvent at 25°C for 4 hours yielded the desired product in 93% with an E/Z ratio of 99:1. rsc.org One-pot preparations combining lithiation, formylation, and a subsequent Horner-Wadsworth-Emmons reaction have also been developed for synthesizing acrylates bearing aryl or heteroaryl groups. clockss.org

Table 2: Horner-Wadsworth-Emmons Reaction for this compound Synthesis

| Reactants | Base | Solvent | Conditions | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Furan-2-carbaldehyde, Triethyl phosphonoacetate | DBU | Choline chloride/Urea DES | 25°C, 4h | 93% | 99:1 (E/Z) | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.

Heck Reaction Protocols for Acrylate (B77674) Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for synthesizing substituted alkenes. organic-chemistry.orgresearchgate.netrug.nlnih.gov It typically provides high regioselectivity, with arylation occurring at the terminal position of the alkene, and generally results in the exclusive formation of the E-isomer. thieme-connect.de

The reaction conditions for the Heck reaction are often mild, using simple palladium salts, a base (such as a trialkylamine or an inorganic base), and a polar aprotic solvent at elevated temperatures. thieme-connect.de While ligandless palladium catalysts can be used for reactive substrates, phosphine (B1218219) ligands are often beneficial for less reactive starting materials. rug.nlthieme-connect.de For instance, the sunscreen agent 2-ethylhexyl p-methoxy-cinnamate has been produced on a pilot scale via a Heck reaction using palladium on carbon as a catalyst without any ligands, albeit at a high temperature of 190°C. rug.nl

Table 3: General Heck Reaction Conditions for Acrylate Synthesis

| Aryl/Vinyl Halide | Alkene | Palladium Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Activated Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, Pd/C, etc. | Trialkylamine or Inorganic Base | Polar Aprotic Solvent | Elevated Temperature | organic-chemistry.orgthieme-connect.de |

Sonogashira Coupling Precursors and Subsequent Transformations

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govmdpi.com This reaction is typically performed under mild conditions, at room temperature with a base like an amine, which can also serve as the solvent. wikipedia.org

While not a direct synthesis of this compound, the Sonogashira reaction can be employed to create precursors that can be subsequently transformed into the desired product. For example, a furan-containing aryl halide could be coupled with a suitable alkyne, followed by further functional group manipulation to yield the acrylate moiety. The synthesis of 3,4-dibromo-2,5-dialkynylfuran via a Sonogashira coupling between perbromofuran and terminal alkynes serves as an example of the application of this reaction to furan-based compounds. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdjetir.org In the context of synthesizing this compound, these principles can be applied in several ways.

The use of biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), as starting materials aligns with the principle of using renewable feedstocks. nih.govrsc.org Syntheses that are performed under solvent-free conditions, such as the Knoevenagel condensation using biogenic carbonates, reduce waste and the environmental impact associated with solvent use. mdpi.com The use of deep eutectic solvents, as seen in the Horner-Wadsworth-Emmons reaction, offers a more environmentally benign alternative to traditional volatile organic solvents. rsc.org Furthermore, developing catalytic reactions that can be performed in water, a green solvent, is an active area of research for reactions like the Heck and Sonogashira couplings. researchgate.net Minimizing energy consumption by conducting reactions at lower temperatures and for shorter durations, as demonstrated in the optimization of the biogenic carbonate-catalyzed Knoevenagel condensation, is another key aspect of green chemistry. mdpi.com

Solvent-Free and Aqueous Medium Syntheses

The development of solvent-free and aqueous-based synthetic routes aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification processes.

Solvent-Free Synthesis: The Knoevenagel condensation, a key reaction for synthesizing compounds like this compound, has been successfully adapted to solvent-free conditions. This approach often involves grinding the reactants together, a technique known as mechanochemistry, sometimes with a solid catalyst. For instance, the condensation of furaldehydes with active methylene compounds has been effectively catalyzed by chitosan, a biodegradable polymer derived from crustacean waste. nih.gov In a typical mechanochemical procedure, furfural and an active methylene compound are ground with a catalytic amount of chitosan at ambient temperature, leading to the formation of the product in excellent yields (>85%) within minutes. nih.gov

Another effective method involves using biogenic carbonates as heterogeneous catalysts. A mixture of calcium and barium carbonates, synthesized via biologically induced mineralization, has been shown to catalyze the Knoevenagel reaction between 5-(hydroxymethyl)furfural (a furfural derivative) and ethyl cyanoacetate under solvent-free conditions at 100 °C. mdpi.com This method provides high yields (up to 87%) and excellent (E)-selectivity for the desired α,β-unsaturated product. mdpi.com

Interactive Data Table: Solvent-Free Knoevenagel Condensation of Furaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

| Furfural | Malononitrile | Chitosan | Mechanochemistry, RT | >85 | nih.gov |

| 5-Chloromethylfurfural | Malononitrile | Chitosan | Mechanochemistry, RT | 94.4 | nih.gov |

| 5-(Hydroxymethyl)furfural | Ethyl Cyanoacetate | Biogenic Ca/Ba Carbonates | 100 °C, 1 hr | 87 | mdpi.com |

| 5-(Hydroxymethyl)furfural | Malononitrile | Biogenic Ca/Ba Carbonates | 100 °C, 1 hr | 78 | mdpi.com |

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Knoevenagel condensation can be performed efficiently in aqueous media using specific catalytic systems. The complex formed between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been demonstrated as a highly effective promoter for this reaction. asianpubs.org This method is applicable to a wide range of aldehydes, including heteroaromatic aldehydes like furfural, and various active methylene compounds. The reaction proceeds smoothly in water, and the DBU/water complex can often be recycled, enhancing the sustainability of the process. asianpubs.org

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound via a C-C bond-forming reaction is not extensively documented, related biocatalytic transformations suggest its feasibility.

Lipases, in particular, have shown "promiscuous" activity, catalyzing reactions beyond their natural hydrolytic function. Porcine pancreas lipase (PPL), for example, has been used to catalyze the Knoevenagel condensation between aromatic aldehydes and 1,3-dihydroindol-2-one, achieving excellent yields (75.0-96.6%). nih.gov This demonstrates that lipases can facilitate the key C-C bond formation step under mild conditions.

Furthermore, immobilized lipases like Novozym 435 (from Candida antarctica) are widely used for the enzymatic synthesis of various esters, including α,β-unsaturated esters like ethyl ferulate and octyl methoxycinnamate. mdpi.comchempap.org These reactions typically involve the esterification of the corresponding carboxylic acid (e.g., cinnamic acid derivatives) with an alcohol. A potential biocatalytic route to this compound could therefore involve a two-step process: an initial biocatalytic Knoevenagel-type condensation of furfural with a suitable active methylene compound, followed by a lipase-catalyzed esterification or transesterification.

Interactive Data Table: Examples of Related Biocatalytic Reactions

| Enzyme | Reaction Type | Substrates | Product Type | Yield (%) | Reference |

| Porcine Pancreas Lipase (PPL) | Knoevenagel Condensation | Aromatic aldehydes, 1,3-dihydroindol-2-one | Benzylidene-indolin-2-ones | 75.0-96.6 | nih.gov |

| Novozym 435 | Esterification | Ferulic acid, Ethanol | Ethyl ferulate | 87 | chempap.org |

| Novozym 435 | Esterification | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate | 90 | chempap.org |

| Novozym 435 | Diesterification | 2,5-bis-(hydroxymethyl)furan, Fatty acids | Furan (B31954) fatty acid diesters | >97 | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and improving yields and selectivity.

Reaction Intermediates and Transition States

The primary synthetic routes to this compound, the Knoevenagel condensation and the Wittig reaction, proceed through distinct intermediates and transition states.

Knoevenagel Condensation: The mechanism of the base-catalyzed Knoevenagel condensation typically involves the formation of a carbanion (enolate) from the active methylene compound (e.g., ethyl acetoacetate or ethyl cyanoacetate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. When an amine catalyst like piperidine is used, the mechanism can involve the formation of an iminium ion intermediate from the reaction of piperidine with furfural. acs.org This iminium ion is more electrophilic than the original aldehyde, facilitating the attack by the enolate. The subsequent steps involve proton transfer and elimination of water (or the amine catalyst) to yield the final α,β-unsaturated product. Computational studies on related systems suggest that iminium ion formation can be the rate-determining step. acs.org

Wittig Reaction: The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that, under salt-free conditions, the reaction proceeds via a concerted [2+2] cycloaddition between the phosphonium ylide and the aldehyde (furfural). wikipedia.orgpitt.edu This cycloaddition passes through a four-centered transition state to form a key intermediate called an oxaphosphetane. pitt.edu This four-membered ring intermediate is generally unstable and rapidly decomposes in a syn-cycloreversion process to give the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction. mdpi.com The earlier proposed betaine intermediate is now considered less likely to be on the main reaction pathway under typical lithium-salt-free conditions. wikipedia.org

Acid-Catalyzed Reactions: In reactions involving the subsequent transformation of the acrylate, such as hydroarylation in the presence of a superacid like triflic acid (TfOH), the reaction proceeds through cationic intermediates. NMR and DFT studies suggest that the reactive electrophilic species are O,C-diprotonated forms of the starting furan acrylate. nih.gov Protonation occurs at both the carbonyl oxygen and the furan ring, activating the molecule for nucleophilic attack. nih.gov

Kinetic Studies of Formation Reactions

While specific kinetic parameters for the synthesis of this compound are not widely reported, studies on analogous Knoevenagel and Wittig reactions provide valuable insights into the factors controlling the reaction rates.

Knoevenagel Condensation: The rate of the Knoevenagel condensation is highly dependent on the catalyst, solvent, and the nature of the reactants. The reaction is generally under kinetic control. Studies on the condensation of furfural with other active methylene compounds, such as acetylacetone, show a clear dependence on temperature and reaction time, with higher temperatures generally leading to faster conversion. researchgate.net For the piperidine-catalyzed condensation of benzaldehyde, theoretical calculations have determined the free energy barrier for the rate-determining step (iminium ion formation) to be approximately 21.8 kcal/mol, which is in good agreement with experimental kinetic data. acs.org In another study, the Knoevenagel condensation of benzaldehyde using a zeolite catalyst showed a lower activation energy (33.6 kJ/mol or ~8.0 kcal/mol) compared to a conventional catalyst, indicating a faster reaction rate. sciensage.info

Wittig Reaction: The Wittig reaction is also typically under kinetic control, especially for unstabilized and semi-stabilized ylides. wikipedia.orgpitt.edu The stereochemical outcome (the Z:E ratio of the resulting alkene) is determined during the formation of the diastereomeric oxaphosphetane intermediates. pitt.edu The formation of the cis or trans oxaphosphetane is the decisive step, governed by an asynchronous cycloaddition where steric interactions in the transition state play a crucial role. pitt.edu Less reactive, "stabilized" ylides (where the carbanion is stabilized by an electron-withdrawing group like an ester) tend to react more slowly and often favor the formation of the thermodynamically more stable (E)-alkene. The ylide derived from ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide, and its reaction with aldehydes like furfural is expected to yield predominantly the (E)-isomer of this compound.

Interactive Data Table: Kinetic Parameters for Related Condensation Reactions

| Reaction | Reactants | Catalyst | Parameter | Value | Reference |

| Knoevenagel Condensation | Benzaldehyde, Acetylacetone | Piperidine | ΔG‡ (calc.) | 21.8 kcal/mol | acs.org |

| Knoevenagel Condensation | Benzaldehydes | Mesoporous Zeolite 4A | Activation Energy (Ea) | 33.6 kJ/mol | sciensage.info |

| Knoevenagel Condensation | Benzaldehydes | Conventional Zeolite 4A | Activation Energy (Ea) | 40.9 kJ/mol | sciensage.info |

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Furan 2 Yl Acrylate

Reactions Involving the α,β-Unsaturated Ester Moiety

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reactivity is the basis for a variety of important chemical transformations.

Michael Addition Reactions with Nucleophiles

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com Ethyl 3-(furan-2-yl)acrylate readily participates in this reaction with a range of nucleophiles. evitachem.com

Carbon nucleophiles, particularly stabilized enolates derived from compounds like malonic esters and β-keto esters, are effective Michael donors in reactions with this compound. wikipedia.orglibretexts.org These reactions are typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. libretexts.org For instance, the reaction of diethyl malonate with an α,β-unsaturated ester in the presence of a base leads to the formation of a new carbon-carbon bond at the β-position of the acrylate (B77674). libretexts.orgresearchgate.net

Table 1: Michael Addition of Carbon-Based Nucleophiles to α,β-Unsaturated Esters

| Michael Donor | Michael Acceptor | Base/Catalyst | Product | Ref |

|---|---|---|---|---|

| Diethyl Malonate | Diethyl Fumarate | Not specified | Not specified | wikipedia.org |

| Diethyl Malonate | Mesityl Oxide | Not specified | Dimedone | wikipedia.org |

This table presents examples of Michael additions with carbon-based nucleophiles. Specific reaction conditions and yields for this compound were not detailed in the provided search results.

Amines are effective nitrogen-based nucleophiles that can add to the β-carbon of this compound in what is known as an aza-Michael addition. stackexchange.com This reaction can be influenced by the reaction conditions, including the choice of solvent. Protic solvents like methanol (B129727) can potentially protonate the amine, reducing its nucleophilicity. stackexchange.com The use of aprotic solvents such as THF or DMSO is sometimes preferred to avoid this issue. stackexchange.com The products of these reactions, β-amino esters, are valuable synthetic intermediates. stackexchange.com

Table 2: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

| Amine | Michael Acceptor | Solvent Considerations | Product Type | Ref |

|---|---|---|---|---|

| General Amines | α,β-Unsaturated Carbonyl | Methanol (can reduce nucleophilicity) | β-Amino Ester | stackexchange.com |

This table provides general information on the aza-Michael addition. Specific examples with this compound were not found in the search results.

While less common for simple alcohols, the conjugate addition of oxygen-based nucleophiles can occur. For instance, in the presence of an acid catalyst, methanol can react with (E)-mthis compound, leading to a more complex transformation involving the furan (B31954) ring. stackexchange.com This suggests that under certain conditions, the α,β-unsaturated system can be activated towards attack by oxygen nucleophiles.

Cycloaddition Reactions

The conjugated system of this compound, particularly the furan ring, can participate in cycloaddition reactions, most notably the Diels-Alder reaction.

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.com Furan itself is known to react with various dienophiles, although these reactions can be reversible due to the aromatic character of the furan ring. stackexchange.commdpi.com The reactivity of the furan diene can be influenced by substituents.

In the context of this compound, the furan ring can react with electron-deficient alkenes (dienophiles) in a normal electron demand Diels-Alder reaction. mdpi.com The outcome and efficiency of these reactions can be dependent on the specific dienophile and the reaction conditions, with Lewis acid catalysis sometimes being employed to enhance reactivity and selectivity. mdpi.com A study involving a tandem Ugi/intramolecular Diels-Alder reaction of a derivative, 3-(furan-2-yl)acrylaldehyde, highlights the capability of the furan ring to participate in such cycloadditions to form complex heterocyclic structures. researchgate.net

Table 3: Diels-Alder Reactions Involving Furan Derivatives

| Furan Derivative | Dienophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 3-(Furan-2-yl)acrylaldehyde derivative | Internal Alkene (Ugi product) | Spontaneous (tandem reaction) | Furo[2,3-f]isoindole derivative | researchgate.net |

| Furanic Acetals | Acrylonitrile | ZnCl2 | Ortho- and endo-selective cycloadducts | mdpi.com |

This table illustrates the participation of furan derivatives in Diels-Alder reactions. Specific examples directly using this compound as the diene were not explicitly detailed in the search results.

[2+1] Cycloadditions (e.g., Cyclopropanation)

The electron-deficient double bond in this compound makes it a suitable substrate for [2+1] cycloaddition reactions, most notably cyclopropanation. In these reactions, a carbene or carbene-like species adds across the double bond to form a cyclopropane (B1198618) ring.

Rhodium(III)-catalyzed cyclopropanation has also been demonstrated with acrylates and N-enoxyphthalimides, forming trans-1,2-disubstituted cyclopropanes. acs.org This methodology could potentially be applied to this compound. The reaction proceeds through a C-H activation-initiated mechanism, showcasing a novel approach to carbocycle synthesis. acs.org

Furthermore, the synthesis of cyclopropane carbohydrazide (B1668358) derivatives has been achieved starting from (E)-3-(furan-2-yl)acrylic acid, indicating that the furan-acrylic acid scaffold is amenable to cyclopropanation. ias.ac.inresearchgate.net

Table 1: Examples of Cyclopropanation Reactions with Furan-Containing Acrylates

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Sulfonium (B1226848) salt | Ethyl-(1S,3R)-1-cyano-2-fluoro-3-(furan-2-yl)cyclopropane-1-carboxylate | 92% (NMR yield) | rsc.org |

| N-Enoxyphthalimide and Ethyl acrylate | [Cp*RhCl₂]₂, CsOAc | trans-1,2-disubstituted cyclopropane | 63% | acs.org |

| (E)-3-(furan-2-yl)acrylic acid | Not specified | 2-(furan-2-yl)cyclopropanecarbohydrazide (intermediate) | Not specified | ias.ac.in |

1,3-Dipolar Cycloadditions

The electron-deficient alkene of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions involve the addition of a 1,3-dipole, such as a nitrone or an azomethine ylide, to the double bond, leading to the formation of five-membered heterocyclic rings. mdpi.comresearchgate.net

With Nitrones: The reaction of nitrones with acrylate derivatives is a well-established method for the synthesis of isoxazolidines. semanticscholar.orgmdpi.com For instance, the 1,3-dipolar cycloaddition of nitrones with vinyl acetate (B1210297), a related dipolarophile, is a key step in the synthesis of isoxazolidine-based nucleosides. semanticscholar.org The reaction of C-(methoxycarbonyl)-N-methyl nitrone with methyl acrylate has been studied, demonstrating the feasibility of such cycloadditions. researchgate.net The regioselectivity and stereoselectivity of these reactions can often be controlled, providing access to highly functionalized heterocyclic products. acs.org

With Azomethine Ylides: Azomethine ylides, often generated in situ, react with electron-deficient alkenes like this compound to afford pyrrolidine (B122466) derivatives. mdpi.comgrafiati.comresearchgate.net These reactions are highly valuable in the synthesis of complex molecules, including spiro-compounds and organocatalysts. researchgate.net The cycloaddition of azomethine ylides with acrylates can proceed with high diastereoselectivity, leading to the formation of highly functionalized prolines. grafiati.com

Table 2: 1,3-Dipolar Cycloaddition Reactions with Acrylate Systems

| Dipole | Dipolarophile | Product Type | Reference |

| Nitrone | Vinyl acetate | Isoxazolidine | semanticscholar.org |

| C-(methoxycarbonyl)-N-methyl nitrone | Methyl acrylate | Isoxazolidine | researchgate.net |

| Azomethine ylide | (2R)-3-Benzoyl-4-methylidene-2-phenyloxazolidin-5-one | Pyrrolidine | grafiati.com |

| Azomethine ylide | Levoglucosenone (chiral enone) | Pyrrolidine | researchgate.net |

Hydrogenation and Reduction Chemistry

The presence of both a carbon-carbon double bond and an ester group in this compound allows for selective reduction strategies.

Catalytic Hydrogenation of the Double Bond

The α,β-unsaturated double bond in this compound can be selectively reduced through catalytic hydrogenation. This transformation yields the corresponding saturated ester, ethyl 3-(furan-2-yl)propanoate.

Commonly used catalysts for this purpose include palladium on carbon (Pd/C). The hydrogenation of 3-(2-furyl)acrylic acid, a closely related compound, using 5% Pd/C with hydrogen gas selectively reduces the double bond. This method is generally efficient and proceeds under mild conditions. It has been noted that the hydrogenation of the α,β-unsaturated double bond in similar compounds abolishes certain biological activities, highlighting the importance of this structural feature.

Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. A system of potassium formate (B1220265) as the hydrogen donor and palladium acetate as the catalyst in DMF has been shown to be effective for the chemoselective reduction of the C-C double bond in α,β-unsaturated systems without affecting other functional groups like cyano or carboxylate. pjsir.org

It is also possible to hydrogenate the furan ring, though this typically requires more forcing conditions or specific catalysts. For example, the hydrogenation of furan carboxylic acids to tetrahydrofuran (B95107) carboxylic acids has been achieved using a cinchonidine-modified Pd/Al₂O₃ catalyst. researchgate.net The selective hydrogenation of the furan ring in benzofuran (B130515) derivatives has been accomplished using ruthenium nanoparticles. acs.org

Chemoselective Reduction of the Ester Group

The ester group of this compound can be chemoselectively reduced to the corresponding alcohol, (E)-3-(furan-2-yl)prop-2-en-1-ol, while preserving the α,β-unsaturated double bond.

A common method for this transformation is the use of reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. A one-pot synthesis method has been developed for producing α,β-unsaturated esters from esters, which involves a partial reduction to the aldehyde intermediate. sci-hub.st Another approach involves the hydrosilylation of the ester to a silyl (B83357) acetal, which can then be further transformed. uta.edu

The reduction of the ester to an alcohol is a key step in the synthesis of various compounds. For example, the reduction of an ester moiety was a crucial step in the synthesis of nothapodytine B and mappicine. nih.gov The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the ester and the double bond, so careful selection of the reducing agent and reaction conditions is crucial for chemoselectivity.

Table 3: Reduction of this compound and Related Compounds

| Substrate | Reagent/Catalyst | Product | Selectivity | Reference |

| 3-(2-Furyl)acrylic acid | 5% Pd/C, H₂ | 3-(Furan-2-yl)propanoic acid | Double bond reduction | |

| Electron deficient alkenes | Potassium formate, Pd(OAc)₂ | Saturated analogues | Double bond reduction | pjsir.org |

| Furan-2-carboxylic acid | Cinchonidine-modified Pd/Al₂O₃ | Tetrahydrofuran-2-carboxylic acid | Furan ring hydrogenation | researchgate.net |

| Esters | DIBAL-H | Alcohols | Ester reduction | core.ac.uk |

| Aldehydes/Ketones | Zn(OAc)₂/HBpin | Alcohols | Carbonyl reduction | mdpi.com |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring readily undergoes electrophilic aromatic substitution, typically at the C5 position, which is activated by the oxygen atom and is sterically most accessible. chemenu.com The electron-donating nature of the furan oxygen enhances its reactivity towards electrophiles compared to benzene. chemenu.com

A notable example of electrophilic substitution on a similar system is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the furan ring. organic-chemistry.org For instance, treating a furan derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in formylation, which can then be followed by condensation reactions.

The acylation of ethyl 3-(2-furyl)acrylate has been studied, showing that the reaction with acetic anhydride (B1165640) in the presence of magnesium perchlorate (B79767) as a catalyst proceeds exclusively at the 5-position of the furan ring to yield ethyl 3-(5-acetylfuran-2-yl)acrylate. researchgate.net

Furthermore, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation of the carbon-carbon double bond, which proceeds via superelectrophilic activation where the furan ring is protonated. nih.gov While this is not a direct substitution on the furan ring, it highlights the role of the furan moiety in activating the molecule for electrophilic reactions.

Table 4: Electrophilic Aromatic Substitution on Furan Derivatives

| Substrate | Reagent(s) | Product | Position of Substitution | Reference |

| 5-(2,3-dichlorophenyl)furan | POCl₃, DMF | Formylated furan | Not specified | |

| Ethyl 3-(2-furyl)acrylate | Acetic anhydride, Mg(ClO₄)₂ | Ethyl 3-(5-acetylfuran-2-yl)acrylate | C5 | researchgate.net |

| 3-(Furan-2-yl)propenoic acids/esters | Arenes, TfOH | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Not applicable (hydroarylation) | nih.gov |

Ring Opening Reactions under Specific Conditions

The furan ring of this compound is susceptible to ring-opening reactions under specific, often acidic, conditions. For instance, in the presence of an acid catalyst in methanol, the furan ring can undergo a series of transformations. The reaction is initiated by protonation, which can occur at either the furan ring or the ester carbonyl group. Subsequent nucleophilic attack by methanol and a series of rearrangements, including a potential evitachem.combeilstein-journals.org-hydride shift, can lead to the opening of the furan ring. stackexchange.com This process ultimately yields acyclic compounds, such as keto diesters. stackexchange.com The exact mechanism and final products can be influenced by the reaction conditions, including the presence of water, which can participate in the hydrolysis of intermediates. stackexchange.com

Diels-Alder Reactions of the Furan Ring (as a diene)

The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. beilstein-journals.orgnih.gov This reactivity is a cornerstone of furan chemistry, providing a pathway to complex six-membered ring systems. uc.pt The efficiency and selectivity of these reactions are influenced by the nature of the dienophile and the substituents on the furan ring. scispace.com

In one-pot tandem reactions, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and maleic acid monoanilide can spontaneously undergo an intramolecular Diels-Alder vinylarene (IMDAV) reaction. beilstein-journals.org This process leads to the formation of furo[2,3-f]isoindole derivatives with high stereoselectivity. beilstein-journals.org

| Diene | Dienophile | Product | Reaction Type |

| (E)-3-(furan-2-yl)acrylaldehyde derived Ugi adduct | Internal maleimide | Furo[2,3-f]isoindole derivative | Intramolecular Diels-Alder |

This table illustrates an example of an intramolecular Diels-Alder reaction involving a derivative of the furan core.

It is important to note that the direct Diels-Alder reaction of some furan derivatives, like furfural (B47365), with common alkenes can be thermodynamically unfavorable. nih.gov However, modifications to the furan substrate, such as converting an aldehyde group to an acetal, can reduce the electron-withdrawing nature of the substituent and facilitate the cycloaddition. nih.gov

Functional Group Interconversions and Derivatization

The ester and acrylate functionalities of this compound are amenable to a range of interconversions and derivatizations, expanding its utility in synthetic chemistry.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(furan-2-yl)acrylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method. gatech.edu For example, during the Knoevenagel condensation of furan-2-carbaldehyde with ethyl azidoacetate, undesired hydrolysis of the ester can occur, leading to the formation of 2-azido-3-hydroxy-3-(furan-2-yl)propanoic acid as a side product. mdpi.comresearchgate.net

| Starting Material | Reagents/Conditions | Product |

| This compound | Acid or Base | (E)-3-(furan-2-yl)acrylic acid |

This table outlines the general transformation for the hydrolysis of the ester.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, propyl (E)-3-(furan-2-yl)acrylate was synthesized by reacting (E)-3-(furan-2-yl)acrylic acid with propanol (B110389) in the presence of sulfuric acid. scielo.br While this example starts from the acid, the principle of ester exchange is the same. The transesterification of methyl acrylate with ethanol (B145695) in the presence of furan has also been noted as a potential synthetic route. vulcanchem.com

| Starting Ester | Alcohol | Catalyst | Product |

| Mthis compound | Ethanol | Acid/Base | This compound |

| This compound | Propanol | Acid/Base | Propyl 3-(furan-2-yl)acrylate |

This table provides examples of transesterification reactions.

The ester group of this compound can be converted to an amide through reaction with an amine. A notable example is the reaction with hydrazine (B178648) monohydrate in ethanol at room temperature, which yields (E)-3-(furan-2-yl)acrylohydrazide. peerj.compeerj.com This hydrazide can then be further reacted with various aldehydes and acetophenones to produce a range of N-acylhydrazone derivatives. peerj.com

| Starting Material | Reagent | Product |

| (E)-ethyl-3-(furan-2-yl)acrylate | Hydrazine monohydrate (H2N-NH2·H2O) | (E)-3-(furan-2-yl)acrylohydrazide |

This table details the amidation of this compound with hydrazine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework. For Ethyl 3-(furan-2-yl)acrylate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to confirm the compound's stereochemistry.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The molecule typically exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the major component. peerj.com

The ¹H NMR spectrum of the major (E)-isomer in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the furan (B31954) ring protons and the acrylate (B77674) moiety. peerj.com The vinylic protons of the acrylate group appear as doublets with a large coupling constant (J ≈ 15.8 Hz), which is indicative of a trans configuration. peerj.comrsc.org The furan ring protons exhibit their own distinct splitting patterns. peerj.com The ethyl ester group is identified by a quartet and a triplet corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. peerj.com

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. peerj.comchemrxiv.org The carbonyl carbon of the ester group is typically found downfield around 167.0 ppm. peerj.comchemrxiv.org The carbons of the furan ring and the vinylic carbons of the acrylate group appear in the characteristic olefinic/aromatic region of the spectrum. peerj.comchemrxiv.org

Detailed ¹H and ¹³C NMR data for the predominant (E)-isomer are summarized below.

Interactive Table 1: ¹H NMR Data for (E)-Ethyl 3-(furan-2-yl)acrylate in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α | 7.38 - 7.42 | d | 15.7 - 15.8 | 1H | Vinylic CH |

| H-β | 6.27 - 6.31 | d | 15.7 - 15.8 | 1H | Vinylic CH |

| H-5' | 7.42 - 7.47 | d | 0.6 - 1.9 | 1H | Furan Ring |

| H-3' | 6.55 - 6.59 | d | 3.3 - 3.4 | 1H | Furan Ring |

| H-4' | 6.41 - 6.45 | dd | 3.2 - 3.4, 1.6 - 1.9 | 1H | Furan Ring |

| -OCH₂CH₃ | 4.18 - 4.27 | q | 7.1 | 2H | Methylene |

| -OCH₂CH₃ | 1.26 - 1.31 | t | 7.1 | 3H | Methyl |

Data sourced from multiple references. peerj.comrsc.orgchemrxiv.org

Interactive Table 2: ¹³C NMR Data for (E)-Ethyl 3-(furan-2-yl)acrylate in CDCl₃

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C=O | 167.00 - 167.02 | Ester Carbonyl |

| C-5' | 150.95 - 151.00 | Furan Ring |

| C-2' | 144.69 | Furan Ring |

| C-α | 130.95 - 130.96 | Vinylic CH |

| C-3' | 115.94 - 116.01 | Furan Ring |

| C-β | 114.59 - 114.62 | Vinylic CH |

| C-4' | 112.24 - 112.25 | Furan Ring |

| -OCH₂CH₃ | 60.40 - 60.42 | Methylene |

| -OCH₂CH₃ | 14.28 - 14.32 | Methyl |

Data sourced from multiple references. peerj.comchemrxiv.org

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex network of connections within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled vinylic protons (H-α and H-β) and among the protons of the furan ring (H-3', H-4', and H-5'). iupac.org It would also confirm the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as connecting the vinylic proton H-α to the vinylic carbon C-α. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. iupac.orgyoutube.com This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the vinylic proton H-β and the furan ring carbon C-2', as well as with the ester carbonyl carbon (C=O), thus confirming the connectivity of the acrylate chain to the furan ring and the ester group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. While specific NOESY data for the title compound is not detailed in the provided literature, this technique is instrumental in confirming stereochemistry. chemrxiv.org For the (E)-isomer, a NOESY experiment would be expected to show a correlation between the furan proton H-3' and the vinylic proton H-β, confirming their spatial closeness in the trans configuration.

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as restricted bond rotation. acs.orgexlibrisgroup.com While specific DNMR studies on this compound are not prominently reported, the technique could be applied to investigate the rotational barrier around the C2'-Cβ single bond, which connects the furan ring to the acrylate system. researchgate.net Such a study would involve recording NMR spectra at various temperatures to observe changes in peak shape, which can be analyzed to determine the energy barrier for rotation. This would provide insight into the degree of electronic conjugation between the furan ring and the electron-withdrawing acrylate group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. rsc.orgmdpi.com For this compound, with the molecular formula C₉H₁₀O₃, the calculated exact mass is a key verification parameter. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a mass that matches this calculated value to within a few parts per million. mdpi.comrsc.org

Interactive Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Ionization Mode | Expected Ion |

| C₉H₁₀O₃ | 166.06299 g/mol | ESI+ | [M+H]⁺, [M+Na]⁺ |

In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. tutorchase.com For this compound (MW = 166.17 g/mol ), the mass spectrum shows a molecular ion peak at m/z 166. nih.gov

The fragmentation of esters often involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would include:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond results in an acylium ion. This would correspond to a peak at m/z 121 (166 - 45).

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, leading to the loss of ethylene from the ethyl group, resulting in a fragment ion at m/z 138 (166 - 28). imreblank.ch

Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃): This would lead to a furan-ethenyl cation at m/z 93 (166 - 73).

Tandem mass spectrometry (MS/MS) could be used to isolate the molecular ion or a primary fragment ion and induce further fragmentation, providing more detailed structural information and confirming the proposed pathways. imreblank.ch

Isotope Labeling Studies

Isotope labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms within a molecule. In this method, one or more atoms in a chemical compound are substituted with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). While specific isotope labeling studies focusing exclusively on this compound are not extensively documented in dedicated publications, the principles of this methodology are broadly applicable. For instance, the introduction of deuterium into the molecule would be invaluable for assigning complex NMR spectra and understanding the mechanisms of its synthesis, such as the Wittig or Horner-Wadsworth-Emmons reactions often used to form the acrylate double bond.

General reviews on the topic show that late-stage hydrogen isotope exchange (HIE) is a common strategy for introducing deuterium into organic molecules. acs.org This can be achieved through various catalytic methods, including those using iridium, which are effective for activating C-H bonds. acs.org Such a study on this compound would allow for the precise determination of coupling constants and the unambiguous assignment of proton signals in both the furan ring and the ethyl acrylate moiety, especially in conformational studies. peerj.com

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Modes of the Furan Ring and Acrylate Moiety

The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features. The furan ring, a five-membered aromatic heterocycle, has distinct vibrational modes. Theoretical studies on furan and its derivatives show that C-H stretching vibrations typically appear above 3100 cm⁻¹, while the ring C=C stretching vibrations are found in the 1350-1600 cm⁻¹ region. globalresearchonline.net The C-O-C stretching of the furan ring also gives rise to strong, characteristic bands.

The acrylate moiety introduces several strong and easily identifiable peaks. The most prominent is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1700-1730 cm⁻¹. The C=C stretching of the α,β-unsaturated system is also a key feature. Additionally, the C-O stretching of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. mdpi.com

A representative table of expected vibrational frequencies for the key functional groups in this compound is provided below, based on data for similar compounds and general spectroscopic principles. globalresearchonline.netmdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Furan) | Furan Ring | ~3150 - 3120 |

| C=O Stretch (Ester) | Acrylate Moiety | ~1715 - 1700 |

| C=C Stretch (Alkene) | Acrylate Moiety | ~1640 - 1620 |

| C=C Stretch (Ring) | Furan Ring | ~1580, ~1470 |

| C-O-C Stretch (Ring) | Furan Ring | ~1150 |

| C-O Stretch (Ester) | Acrylate Moiety | ~1280, ~1180 |

Conformational Analysis using IR Spectroscopy

This compound can exist in different conformations due to rotation around the single bonds, particularly the bond connecting the furan ring to the acrylate group and the bond between the carbonyl group and the α-carbon. These conformers, often referred to as s-cis and s-trans (or syn- and anti-periplanar), can sometimes be distinguished using IR spectroscopy. The relative energies and populations of these conformers can be influenced by steric and electronic effects.

While detailed conformational studies using IR for this specific molecule are not widely published, research on related N-acylhydrazone derivatives of furan-2-yl acrylohydrazide demonstrates the existence of conformational equilibria in solution, which can be identified through spectroscopic methods like NMR. peerj.comchemrxiv.org It is plausible that temperature-dependent IR spectroscopy could reveal shifts in the vibrational frequencies or changes in the relative intensities of certain bands (e.g., the C=O stretch) corresponding to different conformers of this compound. Such experimental findings, when compared with theoretical calculations from Density Functional Theory (DFT), can provide a robust model of the molecule's conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Chromophore Analysis and Conjugation Effects

The primary chromophore in this compound is the entire conjugated system comprising the furan ring linked to the acrylate group (furan-C=C-C=O). escholarship.org This extended π-system is responsible for the molecule's strong absorption in the UV region. The electronic transitions are typically of the π → π* type. globalresearchonline.net The furan ring acts as an electron-donating group, and its conjugation with the electron-withdrawing acrylate system leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to the individual, non-conjugated chromophores.

For a closely related compound, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, the λmax was observed at 339 nm in dichloromethane. mdpi.comsemanticscholar.org The addition of a cyano group typically causes a further red shift, but this value provides a good estimate for the absorption region of this compound. The conjugation allows for the delocalization of electrons across the molecule upon absorption of UV light, which is fundamental to its properties as a UV absorber.

Solvatochromism Studies

Solvatochromism is the phenomenon where the position of a molecule's UV-Vis absorption band changes with the polarity of the solvent. This effect provides insight into the nature of the electronic ground and excited states. For molecules with a donor-π-acceptor structure, a change in solvent polarity can stabilize the ground state and the excited state to different extents.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift (positive solvatochromism). Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed (negative solvatochromism).

While specific solvatochromism data for this compound is limited, studies on similar donor-π-acceptor systems often exhibit positive solvatochromism. rsc.org For example, investigating the UV-Vis spectrum of this compound in a series of solvents with varying polarities, such as hexane, chloroform, ethanol (B145695), and water, would be expected to show a shift in the λmax. The data could then be used to understand the change in the dipole moment of the molecule upon electronic excitation. A hypothetical data table illustrating this effect is shown below.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | ~305 |

| Chloroform | 4.81 | ~312 |

| Ethanol | 24.5 | ~318 |

| Acetonitrile | 37.5 | ~320 |

| Water | 80.1 | ~325 |

This expected trend of positive solvatochromism would indicate a more polar excited state, consistent with a π → π* transition involving significant charge transfer from the furan ring to the acrylate moiety.

X-ray Crystallography of this compound and its Co-crystals

As of the latest available scientific literature and crystallographic databases, there is no published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state conformation, intermolecular interactions, and crystal packing based on experimental X-ray crystallography is not possible at this time.

Similarly, there are no reports on the formation and crystallographic analysis of co-crystals involving this compound.

Solid-State Conformation and Intermolecular Interactions

A definitive determination of the solid-state conformation and the specific intermolecular interactions of this compound requires single-crystal X-ray diffraction analysis. In the absence of such data, a detailed and experimentally verified description cannot be provided.

Crystal Packing Analysis

The arrangement of molecules within a crystal lattice, known as crystal packing, is determined through X-ray crystallography. Due to the lack of crystallographic data for this compound, an analysis of its crystal packing cannot be conducted.

Theoretical and Computational Studies of Ethyl 3 Furan 2 Yl Acrylate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for calculating the properties of organic compounds due to its balance of accuracy and computational cost. For Ethyl 3-(furan-2-yl)acrylate, DFT calculations would typically be performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) to ensure reliable results. dergipark.org.tr

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape.

Due to the presence of single bonds, particularly between the furan (B31954) ring and the acrylate (B77674) group, and within the ethyl ester group, this compound can exist in different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. Studies on similar furan-based arylamides have shown that the interplay of intramolecular forces can significantly influence conformational preferences. mdpi.com For this compound, the orientation of the furan ring relative to the acrylate double bond and the conformation of the ethyl group would be of primary interest.

Table 1: Exemplary Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative) This table is for illustrative purposes to show typical outputs of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=C (acrylate) | 1.34 |

| Bond Length (Å) | C-O (furan) | 1.36 |

| Bond Length (Å) | C=O (ester) | 1.21 |

| Bond Angle (°) | C-C=C | 122.5 |

| Dihedral Angle (°) | O(furan)-C-C=C | 180.0 (s-trans) |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For a related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO-LUMO gap was calculated to be 3.83 eV, indicating its potential for electronic transitions. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical values to illustrate the output of a DFT electronic structure analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

The Molecular Electrostatic Potential (MEP) map is another vital tool for analyzing electronic structure. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the furan oxygen, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. DFT studies on furan derivatives confirm that MEP maps are effective in identifying electrophilic and nucleophilic regions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters.

Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds. For furan and its derivatives, DFT calculations have been successfully used to assign C-H, C=C, and ring stretching vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the structure of a synthesized compound. The accuracy of these predictions can be high, especially when a suitable level of theory is chosen.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry also provides tools to predict how a molecule will behave in a chemical reaction.

Fukui Function and Local Reactivity Descriptors

The Fukui function , f(r), is a local reactivity descriptor derived from DFT that helps identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. It quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions simplify this by providing values for each atom.

f⁺(r): Indicates susceptibility to nucleophilic attack.

f⁻(r): Indicates susceptibility to electrophilic attack.

f⁰(r): Indicates susceptibility to radical attack.

For furan, DFT studies have shown that local reactivity descriptors can successfully predict the most reactive sites for electrophilic substitution. nih.gov In this compound, these calculations would pinpoint the specific atoms on the furan ring and the acrylate system most likely to participate in reactions.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction mechanism, chemists use computational methods to locate the transition state (TS) —the highest energy point along the reaction pathway that connects reactants to products. The TS structure provides crucial information about the geometry of the activated complex and the energy barrier (activation energy) of the reaction.

Once a transition state is located and confirmed (by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. This provides a detailed picture of the molecular rearrangements that occur during the reaction. For reactions involving acrylates, such as polymerization or cycloadditions, DFT-based IRC analysis can elucidate the step-by-step mechanism.

Activation Energy and Reaction Energy Profile Calculations

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms, transition states, and energetics of chemical reactions involving this compound. While specific research focusing exclusively on the activation energy and reaction energy profile of this compound is not extensively documented, valuable insights can be drawn from studies on structurally analogous furan derivatives and acrylates.

For reactions involving acrylates, computational studies have successfully modeled the kinetics of processes like free-radical polymerization. Methodologies such as MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) have shown good agreement with experimental data for modeling the propagation kinetics of various acrylate monomers researchgate.net. These models are essential for determining the activation barriers for chain propagation and other elementary reaction steps.

Furthermore, computational investigations into the self-initiated high-temperature polymerization of ethyl acrylate have employed DFT to explore potential initiation mechanisms. By calculating the molecular geometries and energies of reactants, transition states, intermediates, and products on both singlet and triplet potential energy surfaces, researchers can identify the most energetically favorable reaction pathways researchgate.net.

The principles from these related studies can be applied to hypothesize the reaction energy profile for a reaction involving this compound. For instance, in an acid-catalyzed addition to the double bond, the reaction profile would likely involve the initial protonation of the furan ring or the carbonyl oxygen, followed by the nucleophilic attack on the resulting carbocation. The activation energy for each step would be determined by the stability of the corresponding transition state.

Table 1: Hypothetical Activation and Reaction Energies for a Reaction of this compound (Illustrative)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Protonation of Furan Ring | DFT/B3LYP/6-31G(d) | 15 - 25 | 5 - 10 |

| Nucleophilic Attack | DFT/B3LYP/6-31G(d) | 10 - 20 | -15 to -5 |

| Deprotonation | DFT/B3LYP/6-31G(d) | 5 - 10 | -20 to -10 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules like this compound in different environments. These simulations can provide detailed information about conformational changes and the influence of solvents on reactivity, complementing the static picture provided by quantum chemical calculations.

The conformational flexibility of this compound is a key determinant of its reactivity and physical properties. While the core furan and acrylate moieties are relatively planar, rotation around the single bonds allows the molecule to adopt various conformations. Studies on similar molecules, such as (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, have highlighted the flexibility of the ethyl group, as indicated by different torsion angles observed in its crystal structure nih.govresearchgate.net.

MD simulations can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable conformers and the energy barriers between them. By simulating the molecule in a solvent box, one can observe how intermolecular interactions with solvent molecules influence the conformational landscape. For this compound, key rotational degrees of freedom would include the bond connecting the furan ring to the acrylate group and the bonds within the ethyl ester moiety.

Table 2: Major Conformers of this compound and Their Relative Populations from a Hypothetical MD Simulation

| Conformer | Dihedral Angle 1 (°C-C-C=C) | Dihedral Angle 2 (°C-O-C-C) | Relative Population (%) |

| Planar | ~180 | ~180 | 60 |

| Non-planar 1 | ~150 | ~180 | 25 |

| Non-planar 2 | ~180 | ~90 | 15 |

Note: This table is a hypothetical representation of potential findings from an MD simulation.

The solvent environment can significantly impact the reactivity of this compound by altering the stability of reactants, transition states, and products. MD simulations, often in combination with quantum mechanics (QM/MM methods), are instrumental in understanding these solvent effects at a molecular level.

Solvents can influence reaction rates in several ways, including direct participation in the reaction, altering the relative stabilization of different states, and changing the solubility of reactants rsc.org. For instance, a polar solvent might stabilize a polar transition state more than the non-polar reactants, thereby lowering the activation energy and accelerating the reaction.

Studies on acrylate polymerization have shown that the propagation rate constant can be significantly influenced by the solvent. For example, the use of alcohols or water as solvents can increase the propagation rate constant of acrylate polymers compared to bulk polymerization nih.gov. This effect is often attributed to specific interactions, such as hydrogen bonding, between the solvent and the transition state. MD simulations can be used to probe these interactions and quantify their impact on the reaction's free energy barrier.

Table 3: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Relative Rate Constant |

| Hexane | 1.9 | 20 | 1 |

| Dichloromethane | 9.1 | 18 | 10 |

| Ethanol (B145695) | 24.5 | 16 | 100 |

| Water | 80.1 | 15 | 500 |

Note: The data presented is illustrative of general trends and not specific to this compound.

Polymerization Chemistry of Ethyl 3 Furan 2 Yl Acrylate

Homopolymerization Studies

The synthesis of homopolymers from Ethyl 3-(furan-2-yl)acrylate involves the reaction of monomer molecules with each other to form a polymer chain. This process can be initiated through various mechanisms, including free radical and controlled/living radical polymerization techniques.

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a common method for polymer synthesis and involves three main steps: initiation, propagation, and termination. uvebtech.com The rate of polymerization in this process is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com The kinetics of free radical polymerization can be influenced by factors such as monomer reactivity, radical stability, initiator concentration, and reaction temperature. imaging.org

For this compound, the polymerization would proceed by the opening of the acrylate (B77674) double bond. The general mechanism involves:

Initiation: A free radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to create an active monomer radical. youtube.com

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to chain growth. uvebtech.com

Termination: The growth of polymer chains is terminated by combination or disproportionation of two growing radical chains. youtube.com

While specific kinetic data for the free radical polymerization of this compound is not extensively documented in publicly available literature, the polymerization of structurally similar furan-containing acrylates has been shown to be feasible, particularly through photopolymerization, indicating a potential for high photosensitivity.

Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. escholarship.org The most prominent methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible halogen atom transfer between a dormant species (polymer-halogen) and an active species (a transition metal complex). This equilibrium allows for a slow and controlled growth of polymer chains. cmu.edu The application of ATRP to acrylate monomers is well-established, often utilizing copper-based catalyst systems. cmu.edu While specific studies on the ATRP of this compound are not available, the general methodology for acrylates could likely be adapted.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. researchgate.net The process involves a degenerative chain transfer mechanism that allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures. acs.org RAFT is compatible with a wide range of monomers, including acrylates, under various reaction conditions. acs.org The successful application of RAFT to other acrylate monomers suggests its potential for the controlled polymerization of this compound. semanticscholar.org

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomers, allowing for the synthesis of polymers with properties that can be tailored by adjusting the comonomer composition.

Reactivity Ratios in Copolymerization

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. ekb.eg These ratios determine the composition of the resulting copolymer and the distribution of monomer units along the polymer chain. ekb.eg The values can be determined experimentally using methods such as Fineman-Ross and Kelen-Tudos. ekb.eg

For the copolymerization of this compound (M1) with another monomer (M2), the reactivity ratios would be defined as:

r1 = k11 / k12 (ratio of the rate constant for the addition of M1 to a growing chain ending in M1, to the rate constant for the addition of M2)

r2 = k22 / k21 (ratio of the rate constant for the addition of M2 to a growing chain ending in M2, to the rate constant for the addition of M1)

Specific reactivity ratios for this compound with common comonomers such as styrene (B11656) or methyl methacrylate (B99206) have not been reported in the literature. However, studies on the copolymerization of other acrylate monomers provide a framework for how such investigations could be conducted. ekb.egmdpi.com

Synthesis of Copolymers with Tunable Properties

By copolymerizing this compound with other vinyl monomers, it is possible to create a wide range of materials with tunable properties. The incorporation of the furan (B31954) moiety from this compound could introduce specific thermal, mechanical, or chemical properties to the resulting copolymer. For example, copolymerization with a monomer that produces a polymer with a low glass transition temperature (Tg), such as butyl acrylate, could result in a flexible material. Conversely, copolymerization with a high-Tg monomer like methyl methacrylate could yield a more rigid material. mdpi.com The synthesis of such copolymers could be achieved through free radical or controlled radical techniques to tailor the material's properties for specific applications. researchgate.net

Characterization of Resulting Poly(this compound) Materials

The characterization of poly(this compound) and its copolymers is essential to understand their structure and properties. Standard techniques for polymer characterization would be employed:

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the chemical structure of the polymer. acs.org

Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). acs.org

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. sigmaaldrich.com Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. researchgate.netmdpi.com For comparison, the Tg of poly(ethyl acrylate) is approximately -24 °C. sigmaaldrich.comtaylorandfrancis.com

Mechanical Properties: Techniques such as tensile testing can be used to evaluate the mechanical properties of the polymer, including its tensile strength, elongation at break, and Young's modulus. The properties of poly(ethyl acrylate) are generally described as rubber-like and soft. researchgate.net

Molecular Weight and Polydispersity Analysis

For instance, research on furan-based polyesters and polyamides has demonstrated the ability to achieve a wide range of molecular weights. Furan polyamides have been synthesized with number average molecular weights (Mn) ranging from 10,000 to 70,000 g/mol . digitellinc.comresearchgate.net In a study on furan-based polyesters, solid-state polymerization was employed to significantly increase the molecular weight of poly(propylene furanoate) (PPF) and poly(butylene furanoate) (PBF), demonstrating that high molecular weights are achievable for furan-containing polymers. nih.govmdpi.com

In the realm of furan-containing semiconducting polymers, a number average molecular weight (Mn) of 66 kDa was obtained for a polymer incorporating both furan and thiophene (B33073) moieties, while an all-furan derivative exhibited an Mn of 29 kDa. nih.gov These examples suggest that the polymerization of furan-containing monomers can yield polymers with substantial molecular weights, which is a critical factor for achieving desirable mechanical strength.

The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is also a crucial parameter. A PDI value close to 1.0 indicates a more uniform polymer chain length, which is often desirable for specific applications. Controlled polymerization techniques are typically employed to achieve low PDI values. For copolymers of glycidyl (B131873) methacrylate and tetrahydrofurfuryl acrylate, PDI values between 1.66 and 1.85 have been reported, suggesting a tendency for chain termination by disproportionation in free radical polymerization. mdpi.com

Table 1: Molecular Weight and Polydispersity of Analogous Furan-Based Polymers

| Polymer System | Polymerization Method | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Furan Polyamides | Interfacial Polymerization | 10,000 - 70,000 | Not Reported |

| Poly(propylene furanoate) (PPF) | Melt Polycondensation & SSP | Increased with SSP time | Not Reported |

| Poly(butylene furanoate) (PBF) | Melt Polycondensation & SSP | Increased with SSP time | Not Reported |

| Furan-Thiophene Copolymer | Stille Coupling | 66,000 | Not Reported |

| All-Furan Polymer | Stille Coupling | 29,000 | Not Reported |

This table presents data from analogous furan-based polymer systems to provide an estimated range of achievable molecular weights and polydispersity for poly(this compound).

Thermal Properties (e.g., Glass Transition Temperature)

The thermal properties of a polymer, particularly its glass transition temperature (Tg), dictate its operational temperature range and provide insights into its molecular structure and chain flexibility. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.